

VPC-70619: A Preclinical In-Depth Technical Guide on Bioavailability

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical bioavailability of **VPC-70619**, a potent N-Myc inhibitor. The information presented herein is synthesized from available scientific literature to assist researchers and drug development professionals in understanding the pharmacokinetic profile of this compound in preclinical models.

Core Data Summary

VPC-70619 has demonstrated high bioavailability following both intraperitoneal and oral administration in preclinical studies.[1][2][3][4] The pharmacokinetic profile of **VPC-70619** represents a significant advancement over its parent compounds.[1]

Table 1: Pharmacokinetic Parameters of VPC-70619 in Male Balb/c Mice



Parameter	Intraperitoneal (IP) Administration	Peroral (PO) Administration	
Dose	10 mg/kg	10 mg/kg	
Vehicle	20:80 Kolliphor EL formulation	20:80 Kolliphor EL formulation	
Cmax	29,500 ng/mL	24,000 ng/mL	
T1/2	330 min	427 min	
Tmax	60 min	Not explicitly stated	

Data sourced from Ton et al., 2022.[1]

Table 2: Comparative Pharmacokinetic Parameters of

VPC-70619 and Parental Compound VPC-70551

Compound	Administration Route	Cmax (ng/mL)	T1/2 (min)
VPC-70619	IP	29,500	330
РО	24,000	427	
VPC-70551	IP	6,220	332
РО	2,600	Not determinable	

Data sourced from Ton et al., 2022.[1]

Experimental Protocols

The following methodologies are based on the pharmacokinetic studies conducted by Ton et al. (2022).[1]

Animal Model

- Species: Male Balb/c mice.[1]
- Health Status: Healthy, specific pathogen-free.



- Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum.
- Acclimation: Animals were acclimated to the facility for a minimum of 7 days prior to the study.

Drug Formulation and Administration

- **VPC-70619** Formulation: The compound was formulated in a 20:80 Kolliphor EL formulation for both intraperitoneal and peroral administration.[1]
- Dosing: A single dose of 10 mg/kg was administered.[1]
- Routes of Administration:
 - Intraperitoneal (IP): Administered as a bolus injection into the peritoneal cavity.
 - Peroral (PO): Administered via oral gavage.

Sample Collection and Analysis

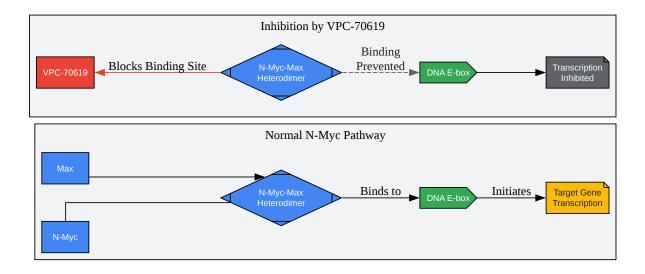
- Biological Matrix: Blood plasma.[1]
- Sampling Time Points: Blood samples were collected at 5, 15, 60, 120, and 240 minutes post-administration.[1]
- Analytical Method: The concentration of VPC-70619 in plasma samples was determined using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5]

Visualizations

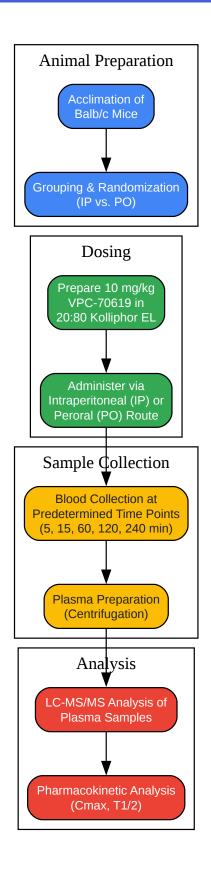
Mechanism of Action: Inhibition of N-Myc-Max Heterocomplex

VPC-70619 functions by blocking the N-Myc-Max heterodimer from binding to the DNA E-box, which in turn inhibits the transcription of N-Myc target genes.[1][6] This disruption of a key oncogenic signaling pathway is central to its anti-cancer activity.[1]









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